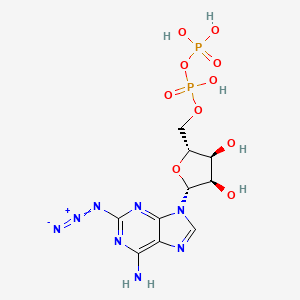
2-Azido-ADP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azido-ADP, also known as this compound, is a useful research compound. Its molecular formula is C10H14N8O10P2 and its molecular weight is 468.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photoaffinity Labeling
Mechanism and Importance
2-Azido-ADP serves as a photoactivatable probe, allowing researchers to study protein interactions and binding sites within biological membranes. Upon exposure to UV light, the azido group can undergo a photochemical reaction, leading to covalent attachment to nearby proteins. This property has been exploited to investigate the binding dynamics of nucleotides in chloroplast thylakoid membranes.
Case Study: Binding to Thylakoid Membranes
In a study examining the binding of this compound to spinach chloroplast thylakoid membranes, it was found that this compound inhibited light-induced dark binding of ADP at the tight nucleotide binding site. The binding affinity was characterized by a concentration of 1 μM resulting in 50% maximum binding. The covalent incorporation of labeled compounds into the membranes was confirmed through UV photolysis, demonstrating its utility in studying membrane-bound proteins such as coupling factor 1 .
Enzyme Inhibition
F1-ATPase Activity Inhibition
Another significant application of this compound is its role as an inhibitor of F1-ATPase activity. When incubated with F1-ATPase in the presence of magnesium ions, this compound resulted in a covalent bond that inhibited ATPase activity by approximately 40-45%. This effect was attributed to the binding at non-catalytic sites on the enzyme, providing insights into the mechanisms regulating ATP synthesis and hydrolysis .
Chemical Biology Applications
Bioorthogonal Chemistry
The azido group present in this compound allows for bioorthogonal reactions, particularly click chemistry, which can be utilized for labeling biomolecules without interfering with biological processes. This characteristic makes it a valuable tool for developing fluorescently labeled RNA and studying nucleic acid interactions.
RNA Modification Studies
Research has demonstrated that incorporating azido modifications into RNA can enhance its stability and functionality. For instance, studies on site-specific incorporation of 2'-azido nucleosides into RNA showed improved resistance to nucleases and facilitated fluorescent labeling through click reactions .
Summary Table of Applications
化学反応の分析
Hydrolysis Kinetics in F₁-ATPase Systems
2-Azido-ADP and its triphosphate counterpart (2-azido-ATP) undergo hydrolysis catalyzed by F₁-ATPase, a critical enzyme in ATP synthesis. Key findings include:
-
Kinetic Parameters :
| Parameter | Value (2-Azido-ATP) | Conditions |
|---|---|---|
| Vₘₐₓ | 105 U/mg F₁ | 1.0 mM SO₃²⁻ |
| Kₘ | 250 μM | 1.0 mM SO₃²⁻ |
| Activation Anion | Required | Absence causes non-linear kinetics |
Photoaffinity Labeling and Enzyme Inactivation
This compound acts as a photoaffinity label, enabling covalent modification of F₁-ATPase upon UV irradiation (360 nm):
-
Inactivation Efficiency :
-
Covalent Binding Sites :
Metal Ion Dependency in High-Affinity Binding
Mg²⁺ plays a critical role in facilitating tight binding to catalytic sites:
-
Mg²⁺ Requirement : High-affinity binding of this compound to F₁-ATPase occurs only in the presence of Mg²⁺ .
-
Comparative Reactivity : this compound shows stronger binding and inactivation effects compared to 8-azido-ADP, which exhibits negligible activity under similar conditions .
Structural and Functional Implications
While X-ray data specific to this compound is limited, studies on analogous 2′-azido-modified RNAs reveal:
-
Ribose Conformation : The 2′-azido group stabilizes the C3′-endo ribose conformation, mimicking natural A-form RNA helices .
-
Hydrogen Bonding : Water-mediated hydrogen bonds in the minor groove are altered, potentially influencing ligand interactions .
Comparative Analysis with 8-Azido Analogues
This compound outperforms 8-azido-ADP in key aspects:
| Property | This compound | 8-Azido-ADP |
|---|---|---|
| Binding Affinity | High (Mg²⁺-dependent) | Negligible |
| Inactivation Efficiency | Strong | Weak/None |
| Hydrolysis Kinetics | Measurable (Kₘ = 250 μM) | Not reported |
特性
CAS番号 |
64020-53-7 |
|---|---|
分子式 |
C10H14N8O10P2 |
分子量 |
468.21 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H14N8O10P2/c11-7-4-8(15-10(14-7)16-17-12)18(2-13-4)9-6(20)5(19)3(27-9)1-26-30(24,25)28-29(21,22)23/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H2,11,14,15)(H2,21,22,23)/t3-,5-,6-,9-/m1/s1 |
InChIキー |
FTMUAIDHSPOISG-UUOKFMHZSA-N |
SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-])N |
異性体SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-])N |
正規SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-])N |
同義語 |
1-azidoadenosine-3',5'-bisphosphate 2-azido-ADP 2-azidoadenosine 3',5'-diphosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















